(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The reaction between a thioamide and an α-haloketone forms the thiazolidinone core.
Aldol Condensation: The thiazolidinone core undergoes an aldol condensation with 4-acetylbenzaldehyde to introduce the 4-acetylphenyl group.
Knoevenagel Condensation: Finally, the compound undergoes a Knoevenagel condensation with 2-pyridinecarboxaldehyde to form the desired product.
Reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Chemical Reactions Analysis
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or bases to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
(Z)-3-(4-chlorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one: Similar structure but with a chlorine substituent, which may alter its biological activity.
(Z)-3-(4-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one: Contains a methoxy group, potentially affecting its solubility and reactivity.
(Z)-3-(4-nitrophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one: The nitro group can significantly impact its electronic properties and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)12-5-7-14(8-6-12)19-16(21)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYIJJSMLSPNMT-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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